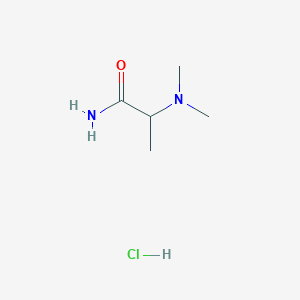
2-(Dimethylamino)propanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)propanamide hydrochloride is an organic compound with the molecular formula C5H12ClNO It is a derivative of propanamide, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and it is combined with hydrochloric acid to form the hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)propanamide hydrochloride typically involves the reaction of 2-chloropropanamide with dimethylamine. The reaction is carried out in an aqueous medium, and the product is isolated as the hydrochloride salt. The general reaction scheme is as follows:
2-chloropropanamide+dimethylamine→2-(Dimethylamino)propanamide hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Dimethylamino)propanamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Acid-Base Reactions: As an amine, it can react with acids to form salts and with bases to form the free amine.
Common Reagents and Conditions
Oxidizing Agents: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of corresponding amides or nitriles.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
科学研究应用
2-(Dimethylamino)propanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Dimethylamino)propanamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Dimethylamine: A simpler amine with similar basic properties.
2-Chloropropanamide: The precursor used in the synthesis of 2-(Dimethylamino)propanamide hydrochloride.
N,N-Dimethylpropanamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial purposes.
属性
分子式 |
C5H13ClN2O |
|---|---|
分子量 |
152.62 g/mol |
IUPAC 名称 |
2-(dimethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(5(6)8)7(2)3;/h4H,1-3H3,(H2,6,8);1H |
InChI 键 |
BYGMWMWOCFXHGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N)N(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Azatricyclo[4.3.0.02,5]nonan-7-one](/img/structure/B13499097.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)
![4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)
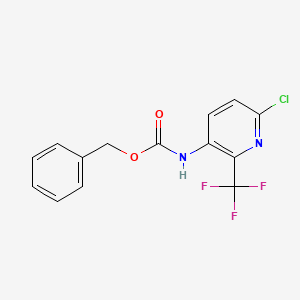
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)


![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
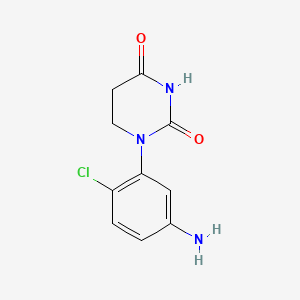
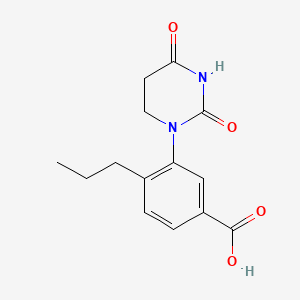
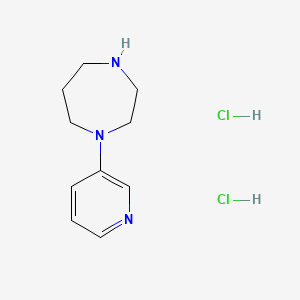
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
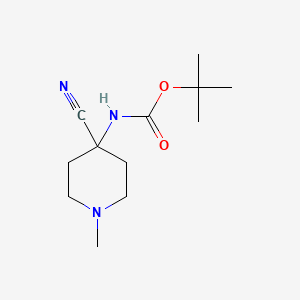
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
